1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-[[1-(2-fluorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYIQOYYEVAGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Triazole Formation: The triazole ring is formed through cycloaddition reactions involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring and the azetidine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Epoxiconazole
Structure : 1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole .
Key Differences :
- Functional Groups : Epoxiconazole contains an epoxide (oxirane) group and dual aryl substituents (2-chlorophenyl and 4-fluorophenyl), unlike the azetidine-sulfonyl motif in the target compound.
- Bioactivity : Epoxiconazole is a broad-spectrum fungicide targeting sterol biosynthesis (CYP51 inhibition), whereas the target compound’s biological activity is underexplored but may differ due to its azetidine spacer.
- Synthesis : Epoxiconazole is synthesized via epoxide intermediates, contrasting with the sulfonylation and azetidine ring formation likely required for the target compound .
Table 1: Structural and Functional Comparison
Flusilazole
Structure : Bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane .
Key Differences :
- Backbone : Flusilazole replaces the sulfonyl-azetidine group with a silane (Si-linked) moiety, offering distinct stereoelectronic properties.
- Bioactivity: Flusilazole inhibits fungal lanosterol demethylase (CYP51), leveraging its fluorinated aryl groups for lipophilic membrane penetration. The target compound’s azetidine-sulfonyl group may alter target specificity or pharmacokinetics .
1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic Acid
Structure : Azetidine-methylsulfonyl linked to a 1,2,3-triazole-carboxylic acid .
Key Differences :
- Triazole Isomer : This derivative uses a 1,2,3-triazole core instead of 1,2,4-triazole, affecting hydrogen-bonding and aromatic interactions.
Mesitylenesulfonyl-1,2,4-Triazole Derivatives
Structure : 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole .
Key Differences :
- Aromatic Sulfonyl Group : The mesitylene (2,4,6-trimethylphenyl) group provides steric bulk and hydrophobicity, contrasting with the 2-fluorophenylsulfonyl group’s electronic effects.
Difenoconazole
Structure: 1-((2-(4-(4-Chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole . Key Differences:
- Dioxolane Ring: Difenoconazole incorporates a 1,3-dioxolane ring, enhancing environmental persistence. The target compound’s azetidine may confer faster metabolic degradation.
- Chlorinated Substituents: The 4-chlorophenoxy group differs from the target’s fluorophenylsulfonyl group, impacting toxicity and binding kinetics .
Biological Activity
The compound 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a novel synthetic molecule that combines an azetidine moiety with a 1,2,4-triazole ring. This structural combination is significant due to the biological activities associated with both components. The triazole ring is known for its pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and providing data tables for clarity.
Chemical Structure
The compound features a complex structure:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Triazole ring : A five-membered ring that enhances the molecule's interaction with biological targets.
- Sulfonyl group : The presence of a sulfonyl group (from 2-fluorophenylsulfonyl) is known to influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The following table summarizes some relevant findings:
The compound's potential as an antifungal agent is particularly noteworthy; it has shown superior efficacy compared to traditional antifungal medications such as fluconazole.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, derivatives similar to our compound have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : Induction of oxidative stress leading to cell death.
- Cell Lines Tested : HeLa cells and other carcinoma lines.
Case studies have reported that specific triazole derivatives exhibit IC50 values in the low micromolar range against these cell lines, indicating promising anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazoles is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituent Effects : The nature and position of substituents on the triazole and azetidine rings can significantly affect potency.
- Electronic Properties : Electron-withdrawing or donating groups can modulate the interaction with biological targets.
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : Binding to and inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with specific cellular receptors to alter signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
